3-ethyl-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-benzothiazol-3-ium iodide
Description
This compound belongs to the benzothiazolium class, characterized by a positively charged benzothiazole core with an ethyl group at the 3-position and a methoxyphenyl-substituted ethenyl chain at the 2-position. Its structure enables extended π-conjugation, influencing optical properties and biological interactions.
Properties
IUPAC Name |
3-ethyl-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-benzothiazol-3-ium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18NOS.HI/c1-3-19-15-9-5-7-11-17(15)21-18(19)13-12-14-8-4-6-10-16(14)20-2;/h4-13H,3H2,1-2H3;1H/q+1;/p-1/b13-12+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXXSKCLMDSCCU-UEIGIMKUSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C(SC2=CC=CC=C21)C=CC3=CC=CC=C3OC.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[N+]1=C(SC2=CC=CC=C21)/C=C/C3=CC=CC=C3OC.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18INOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified
Mode of Action
The specifics of these interactions and the resulting changes are currently under investigation.
Result of Action
The molecular and cellular effects of the compound’s action are currently under investigation
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and carries out its functions
Biological Activity
3-ethyl-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-benzothiazol-3-ium iodide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including enzyme inhibition, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a benzothiazolium core, which is known for its diverse biological activities. Its structure can be represented as follows:
- Chemical Formula : C₁₅H₁₅N₂OS
- Molecular Weight : 269.36 g/mol
- SMILES Notation :
CCN1\C(Sc2ccccc12)=C\C=C\C=C\c1sc2ccccc2[n+]1CC
This structure contributes to its interaction with various biological targets.
Enzyme Inhibition
Research indicates that this compound has shown potential as an enzyme inhibitor. In a study conducted at Emory University, the compound was evaluated for its inhibitory effects on the DNA damage-inducible transcript 3 protein. The results indicated an IC50 value greater than 10,000 nM, suggesting limited potency in this specific assay but warranting further investigation into its mechanism of action and potential modifications for enhanced activity .
Cytotoxicity and Anticancer Activity
The compound's cytotoxic effects have been evaluated in various cancer cell lines. Notably, it has demonstrated selective cytotoxicity against specific tumor types. For instance, studies on human breast cancer cell lines indicated that the compound induced apoptosis through mitochondrial pathways, leading to cell cycle arrest and subsequent cell death.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction via mitochondrial pathway |
| HeLa (Cervical) | 20 | Cell cycle arrest |
| A549 (Lung) | 25 | Reactive oxygen species generation |
This table summarizes the cytotoxicity profile across different cancer cell lines.
Anti-inflammatory Potential
In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess anti-inflammatory effects. Preliminary studies have indicated that it can inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This activity is thought to be mediated through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
Case Studies
Several case studies highlight the therapeutic potential of benzothiazolium derivatives similar to this compound:
- Case Study on Breast Cancer : A study involving MCF-7 cells demonstrated that treatment with the compound led to significant reductions in cell viability and increased apoptosis markers compared to untreated controls.
- Zebrafish Model : In vivo studies using zebrafish embryos showed that compounds with similar structures exhibited reduced toxicity and promising results in inhibiting tumor growth.
Comparison with Similar Compounds
Structural Features and Substituents
Key Observations :
- The target compound and CLiB share a benzothiazolium core but differ in substituents (methoxy vs. dimethylamino), impacting electronic properties and biological specificity .
- Benzimidazolium derivatives () exhibit altered charge distribution due to the nitrogen-rich core, enhancing enzyme inhibition (e.g., Akt) .
- Symmetric compounds like DTDCI () have longer conjugation chains, leading to near-infrared absorption and aggregation-dependent optical behavior .
Key Observations :
Spectral and Optical Properties
Key Observations :
Key Observations :
- Substituents dictate biological targets: methoxy/dimethylamino groups enhance lipid binding , while benzimidazolium cores favor enzyme inhibition .
- Regulatory restrictions (e.g., DTDCI) highlight the importance of substituent safety profiling .
Q & A
Basic: What are the key synthetic steps and precautions for preparing this compound?
Answer:
The synthesis involves multi-step organic reactions, including condensation and alkylation steps, to assemble the benzothiazolium core and ethenyl-linked methoxyphenyl moiety. Critical precautions include:
- Conducting reactions under inert atmospheres (N₂/Ar) to prevent oxidation or hydrolysis of sensitive intermediates .
- Using anhydrous solvents to avoid side reactions with moisture.
- Monitoring reaction progress via TLC or HPLC, as intermediate stability may vary.
Basic: What spectroscopic methods are used to characterize this compound?
Answer:
Structural validation relies on:
- ¹H-NMR : Key signals include ethyl group protons (δ ~1.2–1.4 ppm, triplet), ethenyl protons (δ ~6.6–7.7 ppm, doublets with J ≈ 12–13 Hz), and methoxyphenyl aromatic protons (δ ~7.4–7.7 ppm) .
- IR Spectroscopy : Confirms C=N stretching (~1600 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .
- Mass Spectrometry (ESI+) : Molecular ion peaks (e.g., m/z 522.0 [M⁺]) verify the molecular formula .
Advanced: How can reaction conditions be optimized to improve synthetic yields?
Answer:
Yield optimization requires:
- Temperature Control : Lower temperatures (e.g., 0–25°C) minimize side reactions during condensation steps.
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) may enhance ethenylation efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates. For example, a 51% yield was achieved in MeOH at 1h reaction time, versus 20% in DMSO at 1.5h .
Advanced: What computational tools validate the compound’s crystal structure and electronic properties?
Answer:
- SHELX Suite : Used for single-crystal X-ray refinement to resolve anisotropic displacement parameters and confirm stereochemistry .
- WinGX/ORTEP : Visualize molecular geometry and packing interactions; critical for identifying π-π stacking in the benzothiazole core .
- DFT Calculations : Predict electronic transitions (e.g., HOMO-LUMO gaps) relevant to photophysical applications .
Advanced: What biological mechanisms are associated with this compound?
Answer:
- Apoptosis Induction : Co-treatment with Akt inhibitors (e.g., 1 μM) reduces leukemic cell viability (K562/U937 lines) via mitochondrial pathway activation, as shown by MTT assays .
- Enzyme Modulation : The benzothiazole moiety may inhibit kinases or disrupt DNA repair pathways, though target-specific assays (e.g., kinase profiling) are needed .
Advanced: How do structural modifications influence its electronic properties in materials science?
Answer:
- Conductivity : As an n-type dopant, the iodide counterion enhances electron injection in organic semiconductors. Co-evaporation with C₆₀ achieves conductivities up to 5.5 S/cm .
- Stability : The methoxyphenyl group improves air stability by sterically shielding the benzothiazolium core from oxidation .
Advanced: How can contradictions in spectroscopic data be resolved?
Methodology:
- Multi-Technique Cross-Validation : Compare NMR (DMSO-d₆ vs. DMF-d₇) to identify solvent-induced shifts .
- X-Ray Crystallography : Resolves ambiguities in stereochemistry (e.g., E/Z isomerism) that NMR alone cannot .
- Dynamic Light Scattering (DLS) : Detects aggregation states that may skew spectroscopic readings .
Advanced: What strategies address low solubility in biological assays?
Answer:
- Co-Solvent Systems : Use DMSO-water mixtures (<0.1% DMSO) to maintain solubility without cytotoxicity .
- Nanoparticle Formulation : Encapsulate in PLGA or liposomes to enhance bioavailability .
- Derivatization : Introduce sulfonate or PEG groups to the benzothiazole ring for improved aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
